molecular formula C18H15BrN4 B3843802 4-bromobenzaldehyde (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone

4-bromobenzaldehyde (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone

Cat. No. B3843802
M. Wt: 367.2 g/mol
InChI Key: SAPGCHYOJBRCCO-UDWIEESQSA-N
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Description

4-bromobenzaldehyde (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone, also known as BBMPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-bromobenzaldehyde (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone is not fully understood. However, it is believed to exert its anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the activity of certain enzymes that are involved in the replication of viruses, making it a potential candidate for the development of anti-viral drugs.
Biochemical and Physiological Effects:
4-bromobenzaldehyde (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has been shown to have significant effects on various biochemical and physiological processes in the body. It has been found to inhibit the activity of certain enzymes that are involved in the metabolism of drugs, leading to increased drug efficacy. It also exhibits anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromobenzaldehyde (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone in lab experiments is its ability to selectively target cancer cells, without affecting normal cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using 4-bromobenzaldehyde (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research and development of 4-bromobenzaldehyde (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of new drug formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
In conclusion, 4-bromobenzaldehyde (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-tumor, anti-viral, and anti-inflammatory properties make it a promising candidate for the development of new drugs and therapies. However, further research is needed to fully understand its mechanism of action and potential applications in various fields of scientific research.

Scientific Research Applications

4-bromobenzaldehyde (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has been widely studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-tumor, anti-viral, and anti-inflammatory properties, making it a promising candidate for the development of new drugs and therapies.

properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-6-methyl-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4/c1-13-11-17(22-18(21-13)15-5-3-2-4-6-15)23-20-12-14-7-9-16(19)10-8-14/h2-12H,1H3,(H,21,22,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPGCHYOJBRCCO-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)NN=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)N/N=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-bromophenyl)methylideneamino]-6-methyl-2-phenylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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